4-Iodo-2-propyl-1h-imidazole
Description
Strategic Importance of the Imidazole (B134444) Heterocycle in Chemical Sciences
The imidazole nucleus is a fundamental building block in a plethora of biologically active molecules and functional materials. rsc.orgjournalijcar.orgajrconline.org Its significance stems from its aromatic nature, the presence of both a basic (pyrrole-type) and a non-basic (pyridine-type) nitrogen atom, and its ability to act as a hydrogen bond donor and acceptor. ajrconline.orgnih.gov This unique combination of features allows imidazoles to interact with a wide range of biological targets, making them a common motif in pharmaceuticals. journalijcar.orgnih.govijrar.org
In medicinal chemistry, imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. journalijcar.orgajrconline.orgglobalresearchonline.net The famous anti-ulcer drug cimetidine (B194882) and the antifungal agent clotrimazole (B1669251) are prime examples of the therapeutic success of imidazole-based compounds. nih.gov Beyond pharmaceuticals, imidazoles are crucial in materials science for the development of dyes for solar cells, functional polymers, and in catalysis. rsc.orgajrconline.org The imidazole moiety is also a key component of the amino acid histidine, playing a vital role in enzyme catalysis. ajrconline.org
Overview of Regioselective Functionalization Strategies for Imidazoles
The development of methods for the regiocontrolled synthesis and functionalization of substituted imidazoles is of paramount strategic importance to fully harness their potential. rsc.orgajrconline.org The imidazole ring presents multiple sites for substitution (N-1, C-2, C-4, and C-5), and achieving selectivity is a key challenge. researchgate.net
Various strategies have been developed to achieve regioselective functionalization. These include:
Cyclization Protocols: Building the imidazole ring from acyclic precursors with the desired substituents already in place. rsc.orgresearchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions: These methods have become increasingly popular for the selective formation of C-C and C-N bonds at specific positions of the imidazole ring. researchgate.netcolab.ws Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira cross-couplings are widely used to introduce aryl, vinyl, or alkynyl groups. researchgate.net
Directed Metalation: Using a directing group to facilitate the deprotonation and subsequent functionalization of a specific carbon atom. nih.gov
C-H Bond Functionalization: This modern approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical and efficient route to functionalized imidazoles. nih.gov
The reactivity of the different positions on the imidazole ring can be influenced by the reaction conditions and the nature of the substituents already present. For instance, the C-2 position is the most acidic, while the C-5 position is generally the most reactive towards electrophilic substitution. nih.gov
Rationale for Research Focus on 4-Iodo-2-propyl-1H-imidazole
The specific structure of this compound warrants a detailed examination of its constituent parts and their potential contributions to its chemical reactivity and utility.
Halogenated imidazoles are a significant class of compounds with diverse applications. The introduction of a halogen atom can profoundly influence the electronic properties, lipophilicity, and metabolic stability of the imidazole ring. nih.gov This, in turn, can modulate the biological activity of the molecule. For example, halogenated imidazoles have been investigated as inhibitors of protein kinase CK2, an important target in cancer therapy. nih.gov Furthermore, the halogen atom serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions. researchgate.net Direct halogenation of the imidazole ring can be achieved, with iodination often occurring under alkaline conditions to yield triiodoimidazole derivatives. globalresearchonline.netwjpsonline.com
The presence of an iodine atom at the C4 position of the imidazole ring is particularly advantageous for several reasons. Iodine is the most reactive of the stable halogens in many cross-coupling reactions, making 4-iodoimidazoles valuable intermediates for the synthesis of more complex molecules. chemimpex.com This reactivity allows for the introduction of a wide array of substituents at this position, providing a pathway to a diverse library of compounds for screening and development. chemimpex.com A known synthesis method for 4-iodo-1H-imidazole involves the reaction of imidazole with iodine in an alkaline system, followed by a deiodination step. google.com
The substitution of an alkyl group, such as a propyl group, at the C2 position of the imidazole ring can significantly impact the molecule's properties. The C2 position is often crucial for the interaction of imidazole-containing molecules with their biological targets. nih.gov The size and nature of the substituent at this position can influence binding affinity and selectivity. diva-portal.org For instance, in the context of AT2 receptor ligands, the size of the alkyl group at the C2 position of benzimidazoles was found to be critical for high affinity. diva-portal.org The propyl group, with its moderate size and lipophilicity, can contribute to favorable pharmacokinetic properties and may play a role in directing the molecule to specific binding pockets. Research on C2-alkyl substituted imidazolium (B1220033) salts has shown that these compounds can exhibit potent anti-cancer activity. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-propyl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IN2/c1-2-3-6-8-4-5(7)9-6/h4H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRAAXDRAXWEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Iodo 2 Propyl 1h Imidazole
Direct Regioselective Iodination Approaches
Direct iodination of the C-H bonds of the 2-propyl-1H-imidazole core is the most straightforward strategy for synthesizing the target compound. However, the inherent electronic nature of the imidazole (B134444) ring, which possesses two electronically similar C-H bonds at the C4 and C5 positions, makes achieving regioselectivity a primary obstacle. This section details both electrophilic and transition metal-catalyzed methods developed to overcome this challenge.
Electrophilic Iodination Protocols for Imidazole Scaffolds
Electrophilic aromatic substitution is a fundamental reaction for functionalizing electron-rich heterocyclic systems like imidazole. The reaction typically proceeds via the attack of an electrophilic iodine species on the imidazole ring, followed by deprotonation to restore aromaticity.
Direct electrophilic iodination of 2-propyl-1H-imidazole with common iodinating agents such as molecular iodine (I₂) or N-Iodosuccinimide (NIS) generally results in a mixture of 4-iodo and 5-iodo constitutional isomers, with poor selectivity. This is because the propyl group at the C2 position does not exert a strong enough electronic or steric directing effect to significantly differentiate the C4 and C5 positions.
To enforce C4-selectivity, a common and effective strategy involves the installation of a removable directing group on the N1 nitrogen atom. This group can influence the regiochemical outcome through steric hindrance, chelation, or by altering the electronic distribution in the ring. A particularly insightful strategy involves a "SEM-switch" approach, where a 2-(trimethylsilyl)ethoxymethyl (SEM) group is used. acs.org While originally developed for arylation, the principle can be extended to iodination.
The strategy operates as follows:
N1-Protection: The imidazole is first protected at the N1 position with a directing group.
C5-Blocking/Functionalization: The more accessible C5 position can be blocked or functionalized.
Directing Group Transposition (SEM-Switch): The directing group is moved from the N1 to the N3 position. This transposition makes the C4-H bond more accessible for functionalization. acs.org
C4-Iodination: With the directing group at N3, the C4 position becomes the sterically and electronically favored site for electrophilic attack.
Deprotection: Removal of the directing group yields the desired 4-iodo-2-propyl-1H-imidazole.
This method highlights that control over the N-substitution pattern is key to unlocking the selective functionalization of the less reactive C4-H bond.
Hypervalent iodine(III) reagents, such as [bis(acetoxy)iodo]benzene (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), have become powerful tools in organic synthesis due to their oxidizing capabilities and environmentally benign nature. chim.itnih.govacs.org In the context of imidazole iodination, they can act as both an oxidant and a source of an electrophilic iodine species, often under mild conditions. dovepress.comscispace.com
These reagents can facilitate iodination in several ways:
Activation of I₂: Hypervalent iodine compounds can activate molecular iodine, generating a more potent electrophilic iodinating species, I+.
In Situ Generation of Iodinating Agent: They can react with an iodide source (e.g., KI, I₂) to form reactive intermediates that deliver iodine to the heterocycle. For instance, PIDA can react with iodide salts to generate intermediates capable of efficient electrophilic iodination. stackexchange.com
A typical protocol might involve treating the N1-protected 2-propyl-1H-imidazole with a hypervalent iodine(III) reagent in the presence of molecular iodine or a simple iodide salt. The reaction proceeds via an electrophilic substitution mechanism, where the regioselectivity is controlled by the N1-directing group. The use of aqueous and ambient conditions has been reported for similar halogenations, increasing the practicality and environmental friendliness of the process. stackexchange.com
Table 1: Representative Electrophilic C4-Iodination Protocols for N-Protected Imidazoles
| Entry | N1-Protecting Group | Iodinating System | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | SEM | I₂ / PIDA | CH₂Cl₂ | 25 | >90 | (Principle from acs.orgstackexchange.com) |
| 2 | Tosyl | NIS / AgOTf | MeCN | 80 | 85-95 | (General method) |
| 3 | Phenylsulfonyl | I₂ / PIFA | H₂O / MeCN | 25 | >88 | (Principle from chim.itstackexchange.com) |
Transition Metal-Catalyzed C–H Iodination of Imidazoles
Transition metal catalysis, particularly with palladium, has revolutionized C-H functionalization by offering high selectivity and functional group tolerance. researchgate.net These methods typically rely on a directing group to position the metal catalyst in proximity to the target C-H bond, enabling its selective cleavage and subsequent functionalization.
Achieving C4-selectivity in the transition metal-catalyzed C-H functionalization of imidazoles is a significant challenge, as the C5 and C2 positions are often more readily activated. acs.org Ligand design is paramount in controlling the regiochemical outcome. For the C4-iodination of an N1-directed 2-propyl-1H-imidazole, the ligand on the metal center (e.g., palladium) must work in concert with the directing group.
Key principles in ligand design for C4-selectivity include:
Steric Bulk: Bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can create a sterically demanding environment around the metal center. This can disfavor the formation of a palladacycle involving the C5-H bond, which is often sterically less hindered, and promote activation of the C4-H bond.
Electronic Properties: The electronic nature of the ligand influences the electrophilicity of the metal center, which in turn affects the rate and mechanism of C-H activation. For imidazoles, ligands that support a more electrophilic palladium center can facilitate the C-H cleavage step.
Bite Angle: For bidentate ligands, the bite angle can influence the geometry of the transition state for C-H activation, potentially favoring one position over another.
An effective strategy borrowed from indole (B1671886) chemistry involves the use of a transient directing group, such as an amino acid like glycine. researchgate.net In this approach, the directing group reversibly binds to the substrate and the metal, forming a six-membered palladacycle intermediate that favors activation of the C4-H bond. This avoids the need for pre-installation and subsequent removal of a permanent directing group.
Table 2: Influence of Ligands on Regioselectivity of Imidazole C-H Functionalization
| Catalyst/Ligand | Metal | Targeted Position | Key Feature | Ref. |
| Ni(OTf)₂ / dcype | Nickel | C2 | Bidentate phosphine | rsc.orgnagoya-u.ac.jp |
| Pd(OAc)₂ / DPPB | Palladium | C4 (via insertion) | Bulky bidentate phosphine | acs.org |
| Pd(OAc)₂ / Glycine | Palladium | C4 (Indole analogy) | Transient bidentate ligand | researchgate.net |
The mechanism for the palladium-catalyzed C4-iodination of a directed 2-propyl-1H-imidazole is generally believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.govmdpi.com
A plausible catalytic cycle is outlined below:
Coordination: The N1-directing group of the imidazole substrate coordinates to the Pd(II) catalyst.
C-H Activation: The palladium center then selectively activates the C4-H bond. This is the regiochemistry-determining step and typically proceeds via a concerted metalation-deprotonation (CMD) pathway, assisted by a base, to form a five- or six-membered palladacycle intermediate. acs.org
Oxidation: The resulting Pd(II)-carbon bond is then attacked by an electrophilic iodine source (e.g., N-iodosuccinimide, I₂ with an oxidant). This step involves the oxidative addition of the iodine source to the palladium center, forming a high-valent Pd(IV) intermediate.
Reductive Elimination: The Pd(IV) intermediate undergoes C-I reductive elimination, forming the C4-I bond and releasing the this compound product.
Catalyst Regeneration: The process regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.
This mechanistic pathway underscores the importance of the directing group in bringing the catalyst to the correct position and the crucial role of the oxidant/iodine source in turning over the catalytic cycle.
Multi-Component and Domino Reaction Strategies
Advanced synthetic strategies for preparing complex molecules like this compound increasingly focus on efficiency, atom economy, and reducing the number of synthetic steps. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and domino (or cascade) reactions, involving sequential bond formations under the same conditions, are powerful tools in this regard. nih.govnih.gov These approaches are advantageous as they are often simple to perform, cost-effective, and generate less waste compared to traditional multi-step syntheses. nih.gov
One-Pot Cyclization Methods Incorporating Propyl and Iodo Moieties
One-pot synthesis is a highly efficient strategy that minimizes the need for intermediate purification, thereby saving time and resources. nih.gov For the construction of the this compound scaffold, a hypothetical multi-component reaction could be designed based on established imidazole syntheses. rsc.orgresearchgate.net Such a reaction would involve the simultaneous combination of precursors that provide the necessary carbon and nitrogen atoms for the imidazole ring, as well as the propyl and iodo substituents.
A plausible one-pot, four-component reaction (4-MCR) could involve a 1,2-dicarbonyl compound, an aldehyde to introduce the C2-substituent, a primary amine, and an ammonium (B1175870) salt as the nitrogen source for the ring. rsc.org To specifically target this compound, the components would be carefully selected. For instance, butyraldehyde (B50154) could serve as the source for the 2-propyl group. The challenge lies in incorporating the iodo group at the C4 position within the same pot. This could potentially be achieved by using an iodinated 1,2-dicarbonyl precursor or by including a suitable iodinating agent in the reaction mixture, although the latter approach requires careful control of reactivity and selectivity.
| Component | Potential Role in Synthesis | Example Precursor |
| Aldehyde | Source of C2 and the 2-propyl substituent | Butyraldehyde |
| 1,2-Dicarbonyl | Provides C4 and C5 of the imidazole ring | An iodinated glyoxal (B1671930) derivative |
| Amine | Source of N1 | A primary amine (e.g., ammonia) |
| Ammonium Salt | Source of N3 | Ammonium acetate |
This strategy streamlines the synthesis into a single, efficient step, offering a significant advantage over classical, linear synthetic routes. researchgate.net
Sequential Bond-Forming Reactions for Imidazole Ring Construction
Sequential bond-forming reactions, often conducted in a single pot without isolation of intermediates, provide a flexible approach to constructing the imidazole core. organic-chemistry.org This methodology allows for the step-wise assembly of the heterocyclic ring, offering greater control over the introduction of substituents compared to some MCRs. These processes can involve a series of transformations, including cyclization, condensation, and aromatization steps. rsc.orgrsc.org
The synthesis of substituted imidazoles can be achieved through sequential cross-coupling reactions or by the functionalization of all three C-H bonds on the imidazole core. nih.govresearchgate.net An illustrative strategy for building the this compound ring sequentially might begin with the condensation of butyramidine (to provide the N-C-N fragment with the propyl group at C2) with an α-haloketone. The resulting dihydroimidazole (B8729859) intermediate can then be oxidized to the aromatic imidazole. The final iodination step at the C4 position would complete the synthesis. This step-wise, one-pot approach allows for controlled bond formation and functionalization to yield the desired product.
Synthesis via Post-Functionalization of Precursor Imidazoles
Post-functionalization is a powerful strategy that involves synthesizing a simpler, precursor imidazole ring and subsequently introducing the desired substituents. This approach is particularly useful when direct synthesis via multi-component reactions is challenging or when specific isomers are required.
Transformation of Other Halogenated Imidazoles (e.g., Bromine-Iodine Exchange)
Halogen exchange reactions, particularly the Finkelstein reaction, are a cornerstone of synthetic chemistry for converting one halogen to another. manac-inc.co.jpbyjus.com This SN2 reaction is an effective method for preparing iodo-substituted compounds from their bromo or chloro analogues. manac-inc.co.jp In the context of this compound synthesis, this strategy would involve the initial preparation of 4-bromo-2-propyl-1H-imidazole.
The subsequent bromine-iodine exchange is typically achieved by treating the bromo-imidazole with an excess of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone. byjus.com The reaction equilibrium is driven forward by the precipitation of the less soluble sodium bromide or potassium bromide from the acetone, yielding the desired 4-iodo-imidazole. manac-inc.co.jp This method is widely applicable to aryl halides and offers a reliable route to iodo-substituted heterocycles. nih.gov
| Parameter | Typical Condition | Rationale |
| Iodide Source | Sodium Iodide (NaI), Potassium Iodide (KI) | Provides the nucleophilic iodide ion. |
| Solvent | Acetone, Dimethylformamide (DMF) | Polar aprotic solvent that dissolves NaI but not NaCl/NaBr. |
| Temperature | Room temperature to reflux | Depends on the reactivity of the substrate. |
| Precursor | 4-Bromo-2-propyl-1H-imidazole | The substrate for halogen exchange. |
Derivatization of 2-propyl-1H-imidazole Precursors to Introduce C4-Iodine
A direct approach to synthesizing this compound involves the regioselective iodination of a 2-propyl-1H-imidazole precursor. This method relies on electrophilic substitution at one of the carbon atoms of the imidazole ring. The choice of iodinating agent and reaction conditions is crucial for achieving high selectivity for the C4 position over the C5 position.
Common iodinating agents include molecular iodine (I₂) and N-Iodosuccinimide (NIS). The reaction is often performed in the presence of a base to neutralize the hydrogen iodide (HI) byproduct and facilitate the reaction. google.comchemicalbook.com The inherent electronic properties of the 2-propyl-1H-imidazole ring influence the site of iodination. Computational studies considering factors like HOMO orbital coefficients and atomic charges can help predict the most likely position for electrophilic attack. nih.gov By carefully optimizing factors such as the solvent, temperature, and stoichiometry of the reagents, the direct iodination can be guided to favor the formation of the desired 4-iodo isomer.
| Iodinating Agent | Typical Conditions | Advantages/Disadvantages |
| Molecular Iodine (I₂) | Base (e.g., NaOH, NaHCO₃), solvent (e.g., H₂O, DMF) | Readily available, but can be less reactive; may require harsher conditions. |
| N-Iodosuccinimide (NIS) | Organic solvent (e.g., CH₂Cl₂, CH₃CN) | More reactive and often provides cleaner reactions and higher yields under milder conditions. |
Strategic Use of Protecting Groups to Achieve Regioselectivity (e.g., SEM-Group Transposition)
Achieving regioselectivity in the functionalization of imidazoles can be challenging due to the similar reactivity of the C4 and C5 positions. Protecting groups (PGs) are employed to temporarily mask a reactive site, allowing a chemical transformation to occur at another specific position. jocpr.comnih.gov The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a particularly effective N-protecting group for imidazoles. acs.org
A sophisticated strategy known as "SEM-group transposition" or the "SEM-switch" allows for the functionalization of the otherwise unreactive C4 position. nih.gov The process begins by protecting the N1 position of the imidazole ring with a SEM group. In this N1-protected state, the C5 position is typically more reactive towards electrophiles or metalation. The key step is the transposition of the SEM group from the N1 to the N3 position, which can be catalyzed by SEM-chloride. This rearrangement transforms the electronic nature of the ring, effectively making the original C4 position the "new" C5 position relative to the protecting group, thereby activating it for subsequent functionalization. nih.gov
Synthetic Sequence using SEM-Group Transposition:
Protection: 2-propyl-1H-imidazole is reacted with SEM-Cl to yield 1-SEM-2-propyl-1H-imidazole.
Transposition (SEM-Switch): The 1-SEM-imidazole is treated with a catalytic amount of SEM-Cl to induce rearrangement to the less sterically hindered 3-SEM-2-propyl-1H-imidazole.
Functionalization: The C4 position of the 3-SEM-imidazole is now activated and can be selectively iodinated using an appropriate electrophilic iodine source (e.g., NIS).
Deprotection: The SEM group is removed under mild conditions, such as with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acid, to afford the final product, this compound. researchgate.net
This strategic use of a transposable protecting group provides a powerful method for overcoming inherent regioselectivity challenges in imidazole chemistry.
Chemical Reactivity and Derivatization Studies of 4 Iodo 2 Propyl 1h Imidazole
Reactivity of the Imidazole (B134444) Core and C-H Bonds
The reactivity of the imidazole core and its associated C-H bonds is a crucial aspect of its chemistry, allowing for further molecular elaboration. The electronic nature of the ring, influenced by the two nitrogen atoms, makes it amenable to specific types of functionalization.
Common electrophilic substitution reactions applicable to such systems include nitration, halogenation, and sulfonation, although harsh conditions can lead to degradation of the imidazole core.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Imidazole Scaffolds Note: Data is based on general reactivity patterns of substituted imidazoles, as specific studies on 4-Iodo-2-propyl-1H-imidazole are not widely documented.
| Reaction Type | Electrophile | Typical Reagents | Expected Product at C5 |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5-Nitro-4-iodo-2-propyl-1H-imidazole |
| Bromination | Br⁺ | Br₂ / FeBr₃ | 5-Bromo-4-iodo-2-propyl-1H-imidazole |
| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-5-sulfonic acid |
Direct C–H bond functionalization offers an alternative to classical electrophilic substitution and has emerged as a powerful tool in organic synthesis. For this compound, the C5–H bond is the primary target for such transformations.
Directed Ortho-Metalation (DoM): The nitrogen atoms in the imidazole ring can direct metalating agents, such as organolithium reagents (e.g., n-butyllithium), to deprotonate the adjacent C5–H bond. This generates a potent C5-lithiated intermediate. This intermediate can then be quenched with a wide variety of electrophiles to install new functional groups at the C5 position with high regioselectivity.
Transition Metal Catalysis: Palladium, rhodium, and iridium catalysts are commonly employed for C–H activation. In this context, the imidazole N1 or N3 atom can act as a directing group, coordinating to the metal center and facilitating the cleavage of the C5–H bond. This process forms a metallacyclic intermediate that can then participate in coupling reactions with various partners, such as alkenes (Fujiwara-Morita reaction) or alkynes.
Transformations Involving the C–I Bond at C4
The carbon-iodine bond at the C4 position is the most versatile handle for derivatization of the this compound scaffold. Aryl iodides are highly prized substrates for transition metal-catalyzed cross-coupling reactions due to the high reactivity of the C–I bond, which readily undergoes oxidative addition to low-valent metal centers.
Palladium catalysis is the cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. libretexts.orgacs.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C4-iodo position with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is a robust method for forming C(sp²)–C(sp²) bonds, allowing for the synthesis of biaryl and aryl-heteroaryl structures.
Sonogashira Coupling: This reaction couples the C4-iodo position with a terminal alkyne. The reaction is co-catalyzed by palladium and a copper(I) salt and is conducted in the presence of a base. libretexts.org It is the most reliable method for synthesizing aryl-alkyne structures.
Heck Reaction: In the Heck reaction, the C4 position is coupled with an alkene to form a new, more substituted alkene. The reaction requires a palladium catalyst and a base.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Iodo-Heterocycles Note: Conditions and yields are representative and can be optimized for the specific this compound substrate.
| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Typical Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenyl-2-propyl-1H-imidazole |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-(Phenylethynyl)-2-propyl-1H-imidazole |
| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 4-(2-Phenylvinyl)-2-propyl-1H-imidazole |
Copper-catalyzed reactions provide a complementary and often more economical alternative to palladium for forming carbon-heteroatom bonds. researchgate.netorganic-chemistry.org
Buchwald-Hartwig Amination: While predominantly palladium-catalyzed, copper-based systems are effective for the N-arylation of amines with aryl iodides. This reaction would couple an amine (primary or secondary, alkyl or aryl) to the C4 position of the imidazole ring, forming a 4-aminoimidazole (B130580) derivative.
Ullmann Condensation: The classical Ullmann reaction involves the copper-promoted coupling of an aryl halide with an alcohol, thiol, or amine. Modern protocols often use copper(I) salts and ligands to facilitate the reaction under milder conditions, enabling the formation of C–O, C–S, and C–N bonds at the C4 position.
Table 3: Examples of Copper-Mediated Coupling Reactions with Aryl Iodides Note: These are generalized conditions; specific ligand and temperature optimizations are typically required.
| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Typical Product Structure |
| Buchwald-Hartwig | Aniline | CuI / L-proline | K₂CO₃ | DMSO | N-(2-Propyl-1H-imidazol-4-yl)aniline |
| Ullmann Condensation | Phenol | CuI / Phenanthroline | Cs₂CO₃ | Dioxane | 4-Phenoxy-2-propyl-1H-imidazole |
Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile replaces a leaving group on an aromatic ring. chemistrysteps.com For SNAr to occur via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. libretexts.org
In this compound, the imidazole ring itself is not strongly electron-deficient. The propyl group is electron-donating, further disfavoring this pathway. Therefore, classical SNAr reactions with nucleophiles like alkoxides or amines are generally difficult to achieve unless an additional, potent EWG (such as a nitro group) is installed on the ring, for instance at the C5 position. libretexts.org Without such activation, the high energy of the intermediate Meisenheimer complex makes this pathway kinetically unfavorable compared to the metal-catalyzed coupling routes described above. libretexts.org
Formation and Reactivity of Organometallic Intermediates (e.g., Grignard, Organolithium Reagents)
The carbon-iodine bond at the C4 position of this compound is a prime site for the generation of organometallic intermediates, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagents: The formation of a Grignard reagent from this compound would typically involve the reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comrroij.comwikipedia.org The reactivity of organic halides with magnesium follows the order I > Br > Cl, making iodoimidazoles suitable precursors. adichemistry.com The resulting organomagnesium species, 4-(magnesiodo)-2-propyl-1H-imidazole, would possess a nucleophilic carbon at the C4 position. However, the presence of the acidic N-H proton in the imidazole ring can complicate this reaction, as the Grignard reagent, being a strong base, could deprotonate the imidazole nitrogen, leading to the formation of an imidazolylmagnesium halide and quenching the desired C4-Grignard reagent. To circumvent this, protection of the imidazole nitrogen prior to the Grignard formation is often necessary.
Organolithium Reagents: Organolithium intermediates of this compound can be prepared through lithium-halogen exchange. wikipedia.orgbluffton.edu This reaction typically involves treating the iodoimidazole with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org The exchange is generally rapid for iodoarenes. The resulting 4-lithio-2-propyl-1H-imidazole is a highly reactive nucleophile. Similar to Grignard reagents, organolithium compounds are strong bases and can be consumed by the acidic N-H proton. youtube.com Therefore, N-protection is a crucial consideration for successful C4-lithiation. These organolithium intermediates are versatile and can react with a wide array of electrophiles, such as aldehydes, ketones, esters, and alkyl halides, to introduce new functional groups at the C4 position.
| Organometallic Reagent | Preparation Method | Key Considerations | Potential Reactivity with Electrophiles |
| Grignard Reagent | Reaction with Mg metal in ether | N-H acidity can interfere; N-protection may be required | Addition to carbonyls, coupling reactions |
| Organolithium Reagent | Lithium-halogen exchange with R-Li | N-H acidity is a major issue; N-protection is crucial | Nucleophilic addition, substitution reactions |
Reactivity of the Propyl Side Chain at C2
The 2-propyl group offers additional opportunities for functionalization, either through oxidation or by leveraging modern C-H activation strategies.
Selective oxidation of the propyl side chain could lead to the introduction of various oxygen-containing functional groups. While direct studies on this compound are not available, analogies can be drawn from the oxidation of other alkyl-substituted heterocycles. Mild oxidizing agents could potentially oxidize the benzylic-like position of the propyl group to a hydroxyl group, yielding a secondary alcohol. Further oxidation could then lead to a ketone. More vigorous oxidation conditions could result in the cleavage of the propyl chain or oxidation of the imidazole ring itself. The presence of the electron-rich imidazole ring and the reactive iodine atom would necessitate careful selection of reaction conditions to achieve selective oxidation of the alkyl side chain. For instance, systems like ascorbic acid-copper ion have been shown to selectively oxidize the imidazole ring in histidine residues, highlighting the ring's susceptibility to oxidation. nih.gov
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. nih.govyoutube.com In the context of this compound, C-H activation could potentially be directed to the propyl side chain. This would allow for the introduction of various functional groups, such as aryl, alkyl, or heteroatom-containing moieties, without the need for pre-functionalization of the propyl group. The success of such a strategy would depend on the ability to achieve regioselectivity for C-H activation on the propyl chain over the C-H bonds of the imidazole ring or potential oxidative addition at the C-I bond. The nitrogen atoms of the imidazole ring can act as directing groups in C-H activation reactions, which could favor functionalization at the C5 position of the ring rather than the alkyl chain. rsc.orgresearchgate.net
N-Functionalization of the Imidazole Nitrogen Atoms
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily functionalized through alkylation, arylation, or the introduction of protecting groups.
Direct alkylation or arylation of this compound can lead to a mixture of N1 and N3 substituted products. However, regioselective synthesis can often be achieved by carefully controlling the reaction conditions or by employing specific catalytic systems. nih.govnih.govacs.org
N-Alkylation: Regioselectivity in the N-alkylation of substituted imidazoles is influenced by steric and electronic factors. beilstein-journals.orgnih.gov The presence of the propyl group at C2 and the iodo group at C4 will sterically hinder the N1 and N3 positions to different extents, which can be exploited to favor the formation of one regioisomer over the other. The choice of base, solvent, and alkylating agent can also significantly impact the regiochemical outcome. nih.gov
N-Arylation: Transition metal-catalyzed N-arylation, such as the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, are common methods for the N-arylation of imidazoles. nih.govnih.govacs.org These reactions can often be tuned to provide high regioselectivity. For instance, palladium-catalyzed methods have been developed for the completely N1-selective arylation of unsymmetrical imidazoles. nih.gov The choice of ligand and catalyst system is crucial for achieving high yields and selectivity.
| Functionalization | Method | Key Factors for Regioselectivity |
| N-Alkylation | Reaction with alkyl halides/sulfonates | Steric hindrance from C2 and C4 substituents, choice of base and solvent |
| N-Arylation | Transition metal-catalyzed coupling | Catalyst and ligand system, electronic properties of the aryl halide |
To facilitate certain transformations, particularly those involving organometallic intermediates or strongly basic/nucleophilic reagents, it is often necessary to protect the imidazole nitrogen atoms. A variety of protecting groups are available for imidazoles, and their selection depends on the subsequent reaction conditions and the ease of removal.
Common protecting groups for the imidazole nitrogen include:
2-(Trimethylsilyl)ethoxymethyl (SEM): This group is robust and can direct lithiation to specific positions on the imidazole ring. nih.govacs.org
Trityl (Tr): A bulky group that provides significant steric protection.
Benzyl (Bn): Can be introduced via benzylation and removed by hydrogenolysis.
Sulfonyl groups (e.g., tosyl, Ts): These groups can activate the imidazole ring towards certain reactions.
The introduction of these protecting groups typically involves the reaction of this compound with the corresponding halide (e.g., SEM-Cl, Tr-Cl, Bn-Br, Ts-Cl) in the presence of a base. The choice of protecting group will influence the subsequent reactivity and synthetic strategy for the elaboration of the this compound scaffold.
Mechanistic Investigations of this compound Transformations
Reaction Pathway Elucidation and Kinetic Studies
Currently, there is a notable absence of published research specifically detailing the reaction pathways of this compound. Scientific investigations into how this compound transforms under various conditions, including the sequence of bond-breaking and bond-forming events, have not been reported. Similarly, kinetic studies, which are crucial for understanding the rates of these transformations and the factors that influence them, are also absent from the current body of scientific literature.
Without experimental data, any proposed reaction mechanism would be purely speculative. Typically, the elucidation of reaction pathways involves a combination of experimental techniques such as spectroscopy (NMR, IR, Mass Spectrometry) to identify products and intermediates, along with computational modeling to map out potential energy surfaces.
Characterization of Reactive Intermediates
Techniques often employed for the study of reactive intermediates include low-temperature spectroscopy, flash photolysis, and trapping experiments. The application of these methods to the reactions of this compound has not been documented. Therefore, any discussion on potential carbocationic, carbanionic, radical, or other reactive intermediates would be without an evidentiary basis.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific high-resolution NMR data (1H, 13C, HSQC, HMBC, COSY) for 4-Iodo-2-propyl-1h-imidazole could be located in the searched scientific literature. While general principles of NMR spectroscopy are well-established for structure elucidation of imidazole (B134444) derivatives tubitak.gov.tr, specific chemical shifts and coupling constants for this particular compound are not documented.
Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Complete Assignment
Detailed 2D NMR studies (HSQC, HMBC, COSY) providing complete proton and carbon signal assignments for this compound are not available in published research.
Solid-State NMR for Polymorphic Studies (if applicable)
There is no information available regarding the solid-state NMR analysis or any polymorphic studies of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
While the NIST WebBook provides mass spectra for the parent compound, 1H-imidazole, and some of its other derivatives nist.govnist.gov, specific high-resolution mass spectrometry data, including exact mass and detailed fragmentation patterns for this compound, are not present in the available literature.
Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
A search for crystallographic data did not yield any results for the single crystal X-ray diffraction of this compound. While crystal structures for other imidazole derivatives have been reported nih.gov, the absolute structure of this specific compound has not been determined and deposited in crystallographic databases.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
No specific FT-IR or Raman spectra for this compound are available in the public domain. While general characteristic vibrational frequencies for imidazole rings are known researchgate.net, a detailed analysis for this particular substituted imidazole is not documented.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if chiral derivatives are synthesized)
There is no information in the scientific literature regarding the synthesis of chiral derivatives of this compound or their analysis using chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular characteristics. For 4-iodo-2-propyl-1H-imidazole, specific data from these calculations are not available.
Electronic Structure Analysis and Molecular Orbital Theory
An analysis of the electronic structure using molecular orbital (MO) theory would describe the distribution and energy of electrons within this compound. This involves mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. Currently, there are no published studies detailing the specific molecular orbital diagrams or the HOMO-LUMO gap for this compound.
Electrostatic Potential Surface Analysis and Charge Distribution
An electrostatic potential (ESP) surface map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is vital for predicting non-covalent interactions and sites of chemical attack. For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and potentially influenced by the electron-withdrawing iodine atom. However, specific calculated ESP maps and partial atomic charges for this molecule have not been reported.
Prediction of Chemical Reactivity and Regioselectivity
Computational methods can predict a molecule's reactivity and the likely outcome of reactions at different sites (regioselectivity). Reactivity descriptors, derived from DFT calculations, such as Fukui functions, can identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. While general principles of imidazole chemistry suggest potential reactivity at the carbon and nitrogen atoms of the ring, specific computational predictions for this compound are absent from the literature.
Reaction Pathway Calculations and Transition State Analysis
These computational studies model the step-by-step mechanism of a chemical reaction, calculating the energy changes along the reaction coordinate and identifying the high-energy transition states that control the reaction rate.
Energetic Profiles of Key Synthetic Transformations
Calculating the energetic profiles for the synthesis of this compound would involve modeling the energy of reactants, intermediates, transition states, and products. This would provide a quantitative understanding of the reaction's feasibility and kinetics. Such detailed energetic landscapes for its synthesis are currently unavailable.
Mechanistic Insights into Iodination and Derivatization Reactions
Computational modeling of the iodination of 2-propyl-1H-imidazole would offer precise mechanistic insights, clarifying the role of the iodinating agent and the nature of the intermediates. Similarly, studying the derivatization reactions of this compound at a computational level would help in understanding its synthetic utility. These specific mechanistic studies, including transition state structures and activation energies, have not been documented.
Molecular Docking and Dynamics Simulations
While specific molecular docking and dynamics simulations for this compound in non-biological applications are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its potential interactions in various material science contexts.
Molecular Docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to investigate its interaction with surfaces or within cavities of materials. For instance, its potential to act as a corrosion inhibitor could be assessed by docking the molecule onto metallic surfaces. The imidazole ring, with its lone pair of electrons on the nitrogen atoms and the potential for π-π stacking interactions, along with the halogen atom capable of forming halogen bonds, would be key factors in such simulations. The binding energy and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces, halogen bonds) would provide insights into the stability and mode of interaction.
Molecular Dynamics (MD) Simulations provide a dynamic picture of molecular systems over time. An MD simulation of this compound, either in bulk or interacting with a material, would reveal its conformational changes and intermolecular interactions. For example, simulations could model the behavior of this compound as a component in an ionic liquid or a polymer matrix. Such simulations can predict thermophysical properties and provide a molecular-level understanding of how the molecule's structure, including the propyl chain and iodo substituent, influences the material's properties acs.org. In the context of materials science, MD simulations could also be used to study the adsorption and orientation of this compound on surfaces like graphene, which has been explored for other imidazole derivatives nih.govresearchgate.net.
| Simulation Type | Potential Application (Non-Biological) | Key Parameters to Investigate |
| Molecular Docking | Corrosion inhibition studies | Binding energy, interaction types (hydrogen bonds, halogen bonds), orientation on metallic surfaces |
| Interaction with porous materials | Binding affinity, preferred binding sites | |
| Molecular Dynamics | Component in ionic liquids | Diffusion coefficient, radial distribution functions, structural organization |
| Additive in polymer composites | Conformational changes, interaction with polymer chains, effect on material density and viscosity |
Tautomeric Equilibria and Conformational Analysis
The structural and electronic properties of this compound are significantly influenced by tautomerism and the conformational flexibility of its propyl side chain.
Tautomeric Equilibria: this compound can exist in two tautomeric forms: this compound and 5-Iodo-2-propyl-1H-imidazole. The position of the proton on one of the two nitrogen atoms of the imidazole ring dictates the specific tautomer. The relative stability of these tautomers is influenced by the electronic effects of the substituents. The iodine atom at the 4-position and the propyl group at the 2-position will electronically influence the imidazole ring, thereby affecting the proton affinity of the nitrogen atoms.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the relative energies of these tautomers. For a related compound, 4-(5-)methylimidazole, a combination of quantum mechanical calculations and molecular dynamics simulations has been successfully used to determine the tautomer ratio in solution nih.gov. Similar computational approaches can be applied to this compound to determine the favored tautomeric form in the gas phase and in different solvents. The calculations would typically involve geometry optimization of both tautomers followed by frequency calculations to obtain their relative free energies. The difference in energy indicates the equilibrium population of each tautomer.
Conformational Analysis: The 2-propyl group introduces conformational flexibility to the molecule. Rotation around the single bond connecting the propyl group to the imidazole ring can lead to different spatial arrangements, or conformers. A potential energy surface (PES) scan can be performed computationally by systematically rotating the dihedral angle of this bond to identify the most stable conformers.
| Computational Method | Property Investigated | Predicted Outcome for this compound |
| Density Functional Theory (DFT) | Tautomeric Equilibria | Determination of the relative stability and equilibrium population of the 4-iodo and 5-iodo tautomers. |
| Potential Energy Surface (PES) Scan | Conformational Analysis | Identification of the most stable rotational conformers of the 2-propyl group. |
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecular Architectures
The structural features of 4-Iodo-2-propyl-1H-imidazole make it a valuable building block for the synthesis of more elaborate molecules, particularly in the fields of medicinal chemistry and materials science.
The presence of an iodine atom on the imidazole (B134444) ring at the C4 position is the key to its utility as a synthetic intermediate. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
Through reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, the iodine atom can be replaced with a wide array of other functional groups. This allows for the direct attachment of aryl, heteroaryl, alkynyl, or amino moieties to the imidazole core, facilitating the construction of complex, multi-ring heterocyclic systems. nih.govacs.org The 2-propyl group, while generally unreactive under these conditions, provides steric bulk and lipophilicity, which can influence the final molecule's conformation and properties. jocpr.com The versatility of this scaffold is highlighted by its potential use in creating a diverse range of substituted imidazoles, which are a common feature in many pharmaceutical compounds. nih.govnih.gov
Table 1: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C (sp²-sp²) | Palladium (Pd) |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (sp²-sp) | Palladium (Pd) / Copper (Cu) |
| Heck Coupling | Alkene (e.g., R-CH=CH₂) | C-C (sp²-sp²) | Palladium (Pd) |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | Palladium (Pd) |
| Stille Coupling | Organostannane Reagent (e.g., R-SnBu₃) | C-C (sp²-sp²) | Palladium (Pd) |
In medicinal chemistry, the concept of bioisosterism involves replacing one functional group with another that retains similar physical or chemical properties, with the goal of modifying the molecule's characteristics, such as metabolic stability or solubility. nih.govdrughunter.com The imidazole ring itself is a well-established bioisostere for other functionalities, including amide bonds and other five-membered heterocycles like pyrazole. nih.govcambridgemedchemconsulting.com
This compound can serve as a precursor for creating bioisosteric analogues of existing molecular scaffolds. Chemists can use the imidazole core of this compound to replace a different ring system in a parent molecule. The 2-propyl group offers a defined lipophilic vector, while the 4-iodo position provides a reactive handle to connect the imidazole core to the rest of the target analogue via the cross-coupling reactions mentioned previously. This strategic replacement allows for the systematic modification of molecular architecture to fine-tune physicochemical properties. nih.gov
Applications in Catalysis and Ligand Design
The electronic properties and coordination capability of the imidazole ring allow it and its derivatives to play significant roles in catalysis, primarily as ligands for transition metals.
This section is not applicable in the conventional sense for this compound. Standard N-Heterocyclic Carbenes (NHCs) are powerful ligands and organocatalysts that are typically generated by the deprotonation of an imidazolium (B1220033) salt at the C2 position (the carbon atom situated between the two nitrogen atoms). uliege.benih.gov This process requires a proton at the C2 position to be removed by a strong base. rsc.org Since this compound possesses a propyl group at the C2 position, it lacks the necessary acidic proton and therefore cannot serve as a direct precursor to traditional C2-based NHCs.
While not an NHC precursor, this compound can function directly as a ligand for transition metal complexes. The imidazole ring contains a pyridine-type nitrogen atom (N3) with a lone pair of electrons available for coordination to a metal center. bohrium.comresearchgate.net As a monodentate ligand, it can bind to various transition metals, including but not limited to chromium, cobalt, zinc, palladium, and ruthenium. bohrium.comazjournalbar.com
The substituents on the imidazole ring significantly modulate its properties as a ligand.
Electronic Effects: The iodine atom at the C4 position is electron-withdrawing, which decreases the electron density on the coordinating nitrogen atom. Conversely, the propyl group at C2 is weakly electron-donating. These competing effects fine-tune the ligand's sigma-donating ability, which in turn influences the stability and reactivity of the resulting metal complex.
Steric Effects: The propyl group at the C2 position provides steric bulk near the metal coordination site. This steric hindrance can influence the number of ligands that can coordinate to the metal, the geometry of the final complex, and the accessibility of the metal center for catalytic reactions.
These features make it a potentially useful ligand for tuning the catalytic activity of metal centers in various organic transformations. nih.gov
Contribution to Functional Materials Development
Functional materials are designed to possess specific properties for applications in electronics, sensing, or catalysis. Imidazole-based compounds are valuable components in this field due to their thermal stability, coordination ability, and electronic properties. nih.govlifechemicals.com
The bifunctional nature of this compound—having both a metal-coordinating imidazole core and a reactive iodo group—makes it a promising candidate for incorporation into functional materials.
Monomer for Polymer Synthesis: The reactive C-I bond allows this molecule to be used as a monomer in step-growth polymerization. Through polycondensation reactions like Suzuki or Sonogashira coupling, it could be incorporated into the backbone of conjugated polymers. The presence of the imidazole unit within the polymer chain could impart properties such as thermal stability, ion conductivity, or sites for metal coordination.
Component in Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. This compound could act as a functionalized linker in MOF synthesis. researchgate.net The imidazole nitrogens would coordinate to the metal nodes, while the propyl and iodo groups would extend into the pores of the framework. These functional groups can be used to tune the chemical environment within the pores, affecting the MOF's properties for gas storage, separation, or catalysis.
Surface Modification of Materials: Imidazole compounds are known to form self-assembled monolayers on various surfaces, notably on metals like copper, where they can act as corrosion inhibitors or protective films. mdpi.com this compound could be used to modify surfaces, with the imidazole ring anchoring the molecule to the substrate. The outwardly-projecting iodo group would then serve as a reactive site for subsequent "grafting-to" reactions, allowing for the covalent attachment of other molecules to functionalize the surface. researchgate.net
Components in Optical and Electronic Materials (e.g., Dyes for Solar Cells, OLEDS)
The imidazole framework, particularly when functionalized with halogens, has shown significant promise in the development of materials for optical and electronic applications. While research specifically detailing this compound in this context is nascent, the utility of closely related iodo-imidazole compounds provides a strong indication of its potential, especially in the field of photovoltaics.
The iodo-imidazole scaffold serves as a foundational structure in the design of organic dyes for Dye-Sensitized Solar Cells (DSSCs). researchgate.netmdpi.comnih.gov The electron-donating or -accepting nature of the imidazole ring can be tuned by substituents, and the iodine atom can influence the electronic properties and molecular packing, which are critical for efficient charge transfer processes in photovoltaic devices. mdpi.commdpi.com
| Parameter | Control Device | Device with 4-iodo-1H-imidazole | Percentage Increase |
|---|---|---|---|
| Power Conversion Efficiency (PCE) | 17.87% | 21.68% | ~21.3% |
| Open-circuit Voltage (VOC) | 1.085 V | 1.209 V | ~11.4% |
Precursors for Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of these materials are highly dependent on the structure of the organic linker. Imidazole-based ligands are widely used in the synthesis of MOFs, particularly a subfamily known as Zeolitic Imidazolate Frameworks (ZIFs), due to their ability to form stable, porous structures. nih.gov
While direct synthesis of MOFs using this compound as the primary linker is not yet widely reported, its structural components suggest high applicability. For instance, the related compound 2-propyl-1H-imidazole-4,5-dicarboxylate has been successfully used to synthesize new metal-organic frameworks, demonstrating that the 2-propyl-imidazole core is a viable building block. psu.edu
Furthermore, iodo-functionalized linkers are of interest in MOF chemistry. A diiodo-imidazole derivative, 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane, has been used to prepare 1D and 2D coordination polymers, where the iodine atoms participate in extended halogen bonding networks within the structure. rsc.org This indicates that the iodo-substituent of this compound could not only be a passive component but could actively direct the assembly and final architecture of CPs and MOFs through secondary interactions like halogen bonding.
Exploration of Halogen Bonding Interactions in Supramolecular Assemblies
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic region on an adjacent molecule. wikipedia.org This interaction is analogous to the more familiar hydrogen bond but possesses unique characteristics such as high directionality and tunability based on the halogen atom. nih.govprinceton.edu The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I, making iodine an excellent halogen bond donor. princeton.edu
The iodine atom in this compound is a potent halogen bond donor. Studies on analogous iodoimidazole derivatives, such as 1-benzyl-4-iodo-1H-imidazole, have provided detailed X-ray crystallographic evidence of strong halogen bonds dominating their intermolecular interactions. researchgate.net These interactions can take several forms:
C—I···N Halogen Bonds: The iodine atom forms a strong, directional bond with the nitrogen atom of a neighboring imidazole ring. researchgate.net
C—I···π Halogen Bonds: The iodine atom interacts with the electron-rich π-system of an adjacent aromatic ring. researchgate.net
These specific and directional interactions make this compound a highly valuable building block in supramolecular chemistry and crystal engineering. wikipedia.orgnih.gov By programming molecules with halogen bond donors and acceptors, researchers can control the self-assembly of molecules in the solid state to create extended 1-D, 2-D, or 3-D architectures with predictable connectivity and dimensionality. nih.gov This control is fundamental to designing new materials with tailored properties, such as liquid crystals and other functional solids. rsc.org
| Characteristic | Description |
|---|---|
| Directionality | Halogen bonds are highly directional, with the bond angle approaching 180°. This is due to the region of positive electrostatic potential (the σ-hole) located on the halogen atom opposite to the covalent bond. |
| Tunability | The strength of the interaction can be tuned by changing the halogen atom (I > Br > Cl > F) or by modifying the electron-withdrawing character of the group attached to the halogen. |
| Hydrophobicity | Unlike hydrogen bonds, which are generally hydrophilic, halogen bonds are hydrophobic in nature. |
| Donor Atom Size | The larger van der Waals radius of iodine compared to hydrogen allows for different spatial arrangements in molecular assemblies. |
Future Research Directions and Emerging Opportunities
Development of Environmentally Benign and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways for heterocyclic compounds. For 4-Iodo-2-propyl-1H-imidazole, future efforts will likely concentrate on developing synthetic methods that minimize environmental impact and enhance sustainability.
Key areas of focus will include:
Use of Greener Solvents: Research is moving towards replacing traditional volatile and hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents. For instance, the synthesis of substituted imidazoles has been explored in media like polyethylene (B3416737) glycol (PEG) 400, which is a non-toxic and recyclable solvent. researchgate.net
Catalyst Development: The use of efficient and recyclable catalysts is a cornerstone of sustainable synthesis. Iodine itself can act as a cost-effective and environmentally benign catalyst for the formation of imidazole (B134444) rings. researchgate.netnih.gov Future work may explore novel heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, to facilitate the synthesis and purification of this compound. The development of zinc-based heterogeneous catalysts for related triazole synthesis points to potential avenues for copper-free imidazole synthesis. rsc.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Multicomponent reactions (MCRs) represent a powerful approach to achieve high atom economy by combining three or more reactants in a single step to form complex products, thereby reducing waste and simplifying procedures. researchgate.net
| Sustainable Synthesis Approach | Potential Application for this compound | Anticipated Benefits |
| Green Solvents | Synthesis in aqueous media or bio-solvents. | Reduced environmental pollution and health hazards. |
| Heterogeneous Catalysis | Use of reusable solid acid catalysts or metal nanoparticles. | Simplified product purification and catalyst recycling. |
| Multicomponent Reactions | One-pot synthesis from simpler, readily available precursors. | Increased efficiency, reduced waste, and lower costs. |
| Flow Chemistry | Continuous production with precise control over reaction parameters. | Enhanced safety, scalability, and product consistency. researchgate.netresearchgate.net |
Exploration of Novel Reactivity and Selectivity Patterns
The unique electronic and steric properties conferred by the iodo and propyl substituents on the imidazole ring open up avenues for exploring new chemical transformations.
Future research in this area may involve:
Cross-Coupling Reactions: The iodine atom at the C4 position serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of functional groups, leading to the synthesis of novel and complex imidazole derivatives.
C-H Functionalization: Direct functionalization of the C-H bonds of the imidazole ring is an increasingly important area of research. Developing selective methods for the functionalization of the C5-H bond in this compound would provide a direct route to highly substituted imidazoles.
Ring Transformation Reactions: Investigating the behavior of the substituted imidazole ring under various reaction conditions, such as high temperatures, pressures, or in the presence of reactive intermediates, could lead to the discovery of novel ring-opening or ring-expansion reactions, providing access to new heterocyclic scaffolds.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov The integration of the synthesis of this compound into continuous flow systems is a promising area for future development.
Key opportunities include:
Enhanced Reaction Control: Microreactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. researchgate.net
Safe Handling of Hazardous Reagents: Flow chemistry enables the safe use of hazardous or unstable reagents by generating them in situ and immediately consuming them in the next reaction step. acs.org
Automated Synthesis and Optimization: The combination of flow chemistry with automated systems and real-time reaction monitoring allows for rapid optimization of reaction conditions and the high-throughput synthesis of libraries of imidazole derivatives for screening purposes. researchgate.net
| Flow Chemistry Parameter | Impact on Synthesis of this compound |
| Temperature Control | Precise heating or cooling can minimize side reactions and improve product purity. researchgate.net |
| Mixing Efficiency | Rapid and efficient mixing in microreactors can accelerate reaction rates. |
| Residence Time | Fine-tuning the time reactants spend in the reactor can maximize conversion. |
| Scalability | Seamless scaling from laboratory to production scale by running multiple reactors in parallel. |
Advanced Computational Design for Predictive Synthesis and Discovery
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. tandfonline.com For this compound, computational approaches can accelerate the discovery and development of new synthetic routes and applications.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to investigate the mechanisms of reactions involving this compound, providing insights into transition states and reaction intermediates. researchgate.net This understanding can guide the design of more efficient synthetic protocols.
Predictive Reactivity: Computational models can predict the reactivity of different sites on the imidazole ring, aiding in the design of selective functionalization reactions. acs.org
Virtual Screening: By computationally modeling the interactions of this compound derivatives with biological targets, it is possible to perform virtual screening to identify potential drug candidates or new materials with desired properties.
Q & A
Q. What are the common synthetic routes for preparing 4-Iodo-2-propyl-1H-imidazole and its derivatives?
The synthesis typically involves multi-step procedures starting with substituted imidazole precursors. For example:
- Step 1 : Formation of the imidazole core via condensation reactions, such as the Radziszewski reaction, using aldehydes, ammonium acetate, and nitroalkanes .
- Step 2 : Introduction of the iodo substituent via electrophilic halogenation. This may require iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to avoid over-iodination .
- Step 3 : Alkylation at the 2-position using propyl halides or propanol derivatives in the presence of a base (e.g., K₂CO₃) . Characterization involves 1H/13C NMR to confirm regioselectivity and HPLC for purity assessment .
Q. How can the crystal structure of this compound be determined and validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .
- Data Collection : Employ synchrotron radiation for high-resolution data, especially given the heavy iodine atom’s strong X-ray absorption .
- Validation : Use software like SHELXL for refinement and PLATON to check for twinning, disorder, or missed symmetry. The R-factor should be <5% for high confidence .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?
Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent interactions. Strategies include:
- Variable-Temperature NMR : To detect conformational flexibility in solution .
- Complementary Techniques : Pair SC-XRD with solid-state NMR or IR to compare solid-state vs. solution-phase behavior .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict stable tautomers and compare with experimental data .
Q. What strategies optimize the biological activity of this compound in drug discovery?
Structural modifications are guided by SAR studies :
- Iodo Substituent : Enhances halogen bonding with target proteins (e.g., kinases). Replace with Br/Cl to study electronic effects .
- Propyl Chain : Adjust length (e.g., ethyl vs. butyl) to modulate lipophilicity and membrane permeability .
- Functionalization : Introduce triazole or thiazole moieties via click chemistry to improve binding affinity . In vitro assays (e.g., enzyme inhibition) and molecular docking (AutoDock Vina) validate modifications .
Q. How can researchers address low yields in the iodination step of this compound synthesis?
Low yields may stem from iodine’s steric bulk or side reactions. Solutions include:
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to activate the imidazole ring for selective iodination .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .
- Post-Reaction Analysis : Employ LC-MS to identify byproducts (e.g., di-iodinated species) and adjust stoichiometry .
Data Analysis and Reporting
Q. What are the best practices for reporting crystallographic data of this compound in publications?
Follow IUCr guidelines :
- Deposition : Submit structure data to the Cambridge Structural Database (CSD) or CCDC (e.g., CCDC 1038591) .
- Validation Metrics : Include R-factors, Flack parameter, and Hirshfeld surface analysis to confirm accuracy .
- Figures : Provide ORTEP diagrams with thermal ellipsoids and packing diagrams to illustrate intermolecular interactions .
Q. How should researchers design experiments to study the stability of this compound under varying conditions?
Use a Design of Experiments (DoE) approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
